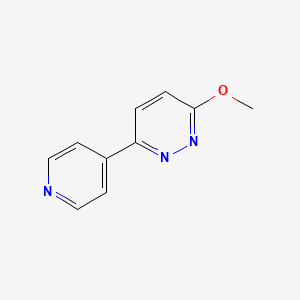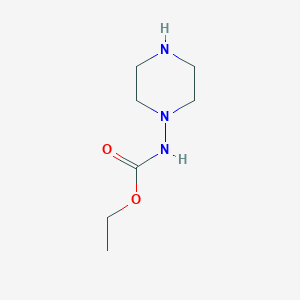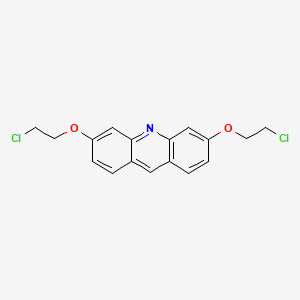
3,6-Bis(2-chloroethoxy)acridine
Overview
Description
3,6-Bis(2-chloroethoxy)acridine is a chemical compound with the molecular formula C17H16Cl3NO2 . It is a derivative of acridine, a heterocyclic compound that has been actively researched over the years for its potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of 3,6-Bis(2-chloroethoxy)acridine consists of a planar acridine core with two chloroethoxy groups attached at the 3 and 6 positions . This planar structure is likely to facilitate intercalation into double-stranded DNA .Scientific Research Applications
Synthesis and Properties
- 3,6-Bis(dimethylamino)acridine, a related compound, has been utilized in the synthesis of novel fluorescent compounds for cell staining. It reacts with various agents to form a Lecithin-Analogon, which has been used in staining experiments with LM and Hela cells (Erbrich & Zimmermann, 1981).
DNA Binding and Molecular Modeling
- Acridine derivatives, including 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochlorides, exhibit significant interactions with calf thymus DNA and selected cell lines. These interactions and binding constants are studied through various spectroscopic methods, providing insights into DNA binding mechanisms (Janovec et al., 2011).
Immunological Research
- The compound 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride, related to 3,6-Bis(2-chloroethoxy)acridine, has been studied for its effect on natural killer (NK) cells. It enhances the cytotoxic activity of NK cells and is postulated to stimulate macrophages to release IFN-alpha, which activates NK cells. This finding suggests potential applications in immunotherapy for malignancies (Wang et al., 1986).
Catalytic Applications in Polymer Synthesis
- 3,6-Bis(dimethylamino)acridine-based monomers have been used to synthesize stable polyimides with potential applications in catalysis. These polyimides exhibit highstability under oxidative and reductive conditions and have been tested for catalytic activity in reactions like furan formation, demonstrating the versatility of acridine derivatives in polymer chemistry (Seçkin et al., 2004).
Antiparasitic Activities
- Bis(acridine) derivatives have shown significant antiparasitic activities against various strains of Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. These findings highlight the potential use of acridine compounds in developing new antimalarial and antitrypanosomal agents (Girault et al., 2000).
Anticancer Research
- A range of bis-acridine derivatives has been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some of these compounds exhibit potent anticancer properties, indicating the potential of acridine-based compounds in cancer treatment (Sondhi et al., 2013).
Immunopharmacology
- The effect of 3,6-bis(2-piperidinoethoxy) acridine trihydrochloride on graft vs host reactions in mice has been investigated. This compound was found to prevent the development of graft vs host disease, offering insights into its potential application in immunopharmacology and transplant medicine (Lucas et al., 1989).
Phase I Clinical Trial for Colorectal Carcinoma
- A phase I clinical trial using the immunomodulator 3,6-bis(2-piperidinoethoxy) acridine trihydrochloride (CL 246738) in patients with colorectal carcinoma was conducted to evaluate its immunostimulation and toxicity. Although no significant immunological effects were observed, the study provided valuable data on the safety and potential therapeutic applications of this compound (Lennard et al., 1989).
Future Directions
The development of acridine derivatives, including 3,6-Bis(2-chloroethoxy)acridine, is an active area of research due to their potential therapeutic applications . Future research may focus on optimizing these compounds for disease localization and improving their therapeutic potency and selectivity .
properties
IUPAC Name |
3,6-bis(2-chloroethoxy)acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-5-7-21-14-3-1-12-9-13-2-4-15(22-8-6-19)11-17(13)20-16(12)10-14/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATQXKBHCNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCl)C=C21)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603268 | |
| Record name | 3,6-Bis(2-chloroethoxy)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(2-chloroethoxy)acridine | |
CAS RN |
87040-78-6 | |
| Record name | 3,6-Bis(2-chloroethoxy)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



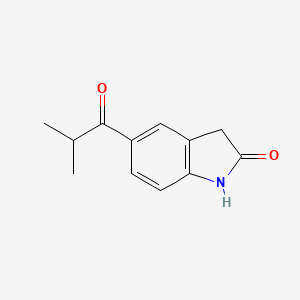
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)
![4-Chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3359584.png)
![4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359589.png)
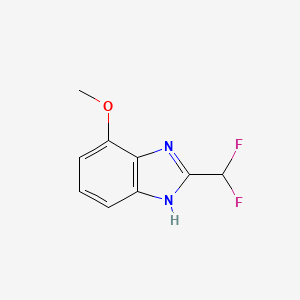
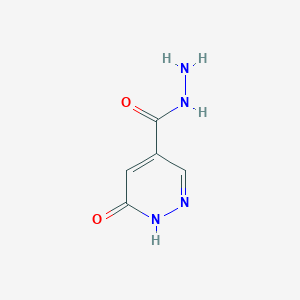
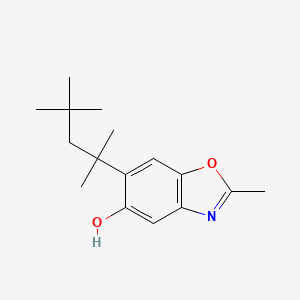
![1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione](/img/structure/B3359619.png)
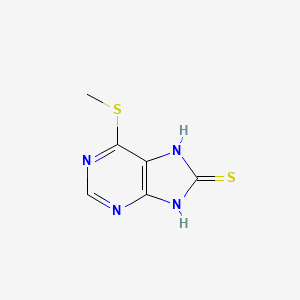
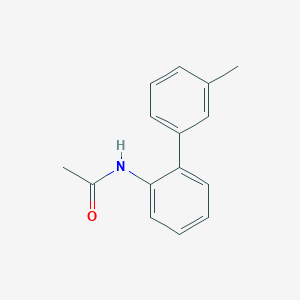
![3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde](/img/structure/B3359633.png)
